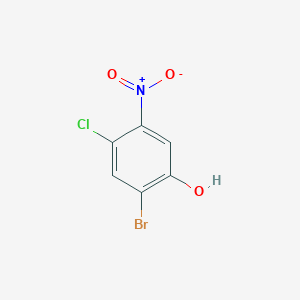![molecular formula C29H28N2O4 B2775061 2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-methylbenzenecarboxylate CAS No. 956448-51-4](/img/structure/B2775061.png)
2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-methylbenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrole ring as a key component. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . The pyrrole ring in this compound is part of a larger octahydropyrrolo[2,3-b]pyrrol group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I have access to .Aplicaciones Científicas De Investigación
Heterocyclic Compound Applications in Drug Synthesis and Material Science
Molecular Structure and Hydrogen Bonding
Studies on compounds with pyrrolopyrrole and related structures have highlighted their unique molecular conformations and hydrogen bonding capabilities, which could be essential for designing drugs with specific target interactions. The nonplanar conformation and the ability to form hydrogen bonds make them suitable candidates for drug design and material science applications (Quiroga et al., 2013).
Synthetic Methodologies for Analgesic Agents
The development of novel synthetic methodologies for producing compounds with analgesic properties has been reported. These methodologies involve complex heterocyclic compounds that could serve as frameworks for developing new pain management drugs (Trukhanova et al., 2021).
Anticancer and Antimicrobial Activities
Certain pyrrolopyrrole derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. The structural features of these compounds contribute to their potential as therapeutic agents against various types of cancers and microbial infections (Gomha et al., 2015).
Anticonvulsant Agents
The synthesis of benzothiazepinylpyridine derivatives and their evaluation as anticonvulsant agents highlight the importance of heterocyclic compounds in developing treatments for neurological disorders. These studies provide a foundation for future research into similar compounds for treating epilepsy and other seizure-related conditions (Kaur & Kumar, 2010).
Chemosensor Development
Novel chemosensors based on heterocyclic structures have been developed for the detection of metal ions. These sensors offer potential applications in environmental monitoring and diagnostic assays, showcasing the versatility of heterocyclic compounds in sensor technology (Aysha et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4/c1-18-8-6-10-20(14-18)26(33)31-23(16-29(3)17-25(32)30-28(29)31)22-12-4-5-13-24(22)35-27(34)21-11-7-9-19(2)15-21/h4-15,23,28H,16-17H2,1-3H3,(H,30,32)/t23?,28?,29-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKOEUALMWFWAJ-ROPCGAEQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC3(C2NC(=O)C3)C)C4=CC=CC=C4OC(=O)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N2C(C[C@]3(C2NC(=O)C3)C)C4=CC=CC=C4OC(=O)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-methylbenzenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

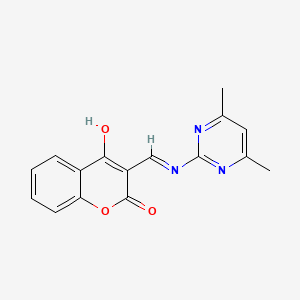
![Ethyl 4-[4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2774979.png)
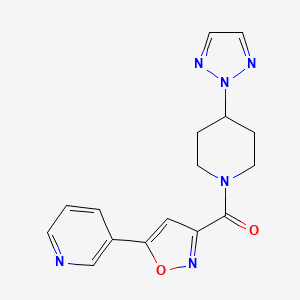


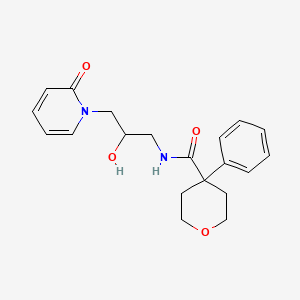
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2774986.png)
![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)
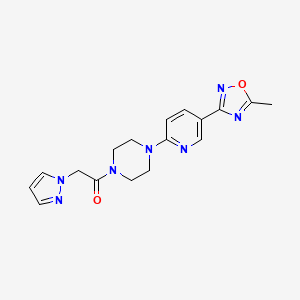

![2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)
